molecular formula C27H30N2O5 B11310035 2-[3-(Morpholin-4-yl)propyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[3-(Morpholin-4-yl)propyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11310035
M. Wt: 462.5 g/mol
InChI Key: ZPGUMXAKWVQDND-UHFFFAOYSA-N
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Description

The compound 2-[3-(Morpholin-4-yl)propyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to the chromeno[2,3-c]pyrrole-3,9-dione class, a scaffold characterized by a fused tricyclic system with a pyrrole ring and two ketone functionalities. Its structure includes a 3-propoxyphenyl substituent at position 1 and a 3-(morpholin-4-yl)propyl chain at position 2 (Fig. 1).

The synthesis of such compounds typically employs multicomponent reactions (MCRs), as demonstrated in recent protocols involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . These methods allow for high substituent diversity, enabling rapid library generation for drug discovery .

Properties

Molecular Formula

C27H30N2O5

Molecular Weight

462.5 g/mol

IUPAC Name

2-(3-morpholin-4-ylpropyl)-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H30N2O5/c1-2-15-33-20-8-5-7-19(18-20)24-23-25(30)21-9-3-4-10-22(21)34-26(23)27(31)29(24)12-6-11-28-13-16-32-17-14-28/h3-5,7-10,18,24H,2,6,11-17H2,1H3

InChI Key

ZPGUMXAKWVQDND-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC=CC=C5C3=O

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

The compound exhibits significant biological activity, particularly in the following areas:

1. Anticancer Activity
Research has indicated that derivatives of chromeno-pyrrole compounds can exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific structure of 2-[3-(Morpholin-4-yl)propyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may enhance its efficacy against various cancer types.

2. Anti-inflammatory Effects
Compounds with similar structural characteristics have been investigated for their anti-inflammatory properties. The morpholine moiety is known to enhance solubility and bioavailability, potentially leading to reduced inflammation in models of chronic inflammatory diseases.

3. Neuroprotective Properties
Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems could be beneficial in conditions such as Alzheimer's disease.

Material Science Applications

In addition to its pharmacological uses, this compound has potential applications in material sciences:

1. Organic Electronics
The compound's electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form thin films with good charge mobility is essential for these applications.

2. Photonic Devices
Due to its chromophoric structure, the compound may be utilized in photonic devices where light manipulation is required. Its absorption properties can be tailored for specific wavelengths, making it suitable for sensors and imaging technologies.

Case Studies and Research Findings

Several studies have been conducted to explore the effectiveness of similar compounds:

StudyFocusFindings
Hilmy et al. (2023) Synthesis of pyrrole derivativesDemonstrated anticancer activity in vitro against various cell lines.
DrugBank Analysis Pharmacological profilingIdentified potential neuroprotective effects and anti-inflammatory properties based on structural analogs.
Crystallographic Studies Material propertiesRevealed favorable electronic properties for applications in OLEDs.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The chromeno[2,3-c]pyrrole-3,9-dione core is highly modular. Key analogues include:

Compound Name Position 1 Substituent Position 2 Substituent Key Features
Target Compound 3-Propoxyphenyl 3-(Morpholin-4-yl)propyl Enhanced solubility (morpholine)
1-(4-Methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]... 4-Methoxyphenyl 3-(Morpholin-4-yl)propyl Electron-donating methoxy group
2-Phenyl-1-aryl derivatives Varied aryl groups Phenyl/alkyl chains Simpler substituents, lower polarity
2-[2-(Dimethylamino)ethyl] derivatives Aryl groups 2-(Dimethylamino)ethyl Basic side chain, potential CNS activity

Key Observations :

  • Morpholine-containing derivatives (e.g., target compound) exhibit improved aqueous solubility due to the morpholine ring’s polarity, compared to alkyl or aryl substituents .
  • 3-Propoxyphenyl vs. 4-methoxyphenyl : The propoxy group’s longer chain may enhance lipophilicity (logP ~3.2 estimated) versus the methoxy group (logP ~2.8), affecting membrane permeability .
  • Dimethylaminoethyl substituents (e.g., ) introduce basicity (pKa ~9.5), favoring ionized states at physiological pH, unlike the morpholine’s neutral pH behavior.

Research Findings and Implications

Morpholine’s Role : The morpholinylpropyl chain in the target compound likely enhances solubility (cLogP ~2.1) while maintaining moderate lipophilicity for cellular uptake .

Synthetic Scalability : MCR protocols enable gram-scale synthesis, critical for preclinical studies .

SAR Insights : Position 1’s aryl group modulates electronic effects; propoxy’s alkoxy chain may stabilize π-π interactions in target binding .

Biological Activity

The compound 2-[3-(Morpholin-4-yl)propyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno[2,3-c]pyrrole family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C21H26N2O4
  • Molecular Weight : 370.45 g/mol

This compound features a chromeno-pyrrole core structure that is known for various biological activities, including antioxidant and anticancer properties.

Antioxidant Activity

Research indicates that derivatives of chromeno[2,3-c]pyrroles exhibit significant antioxidant properties. The presence of electron-donating groups in the structure enhances the ability to scavenge free radicals. A study showed that certain derivatives could effectively reduce oxidative stress in cellular models, suggesting a protective role against oxidative damage .

Anticancer Properties

Several studies have investigated the anticancer potential of chromeno[2,3-c]pyrrole derivatives. For instance:

  • In Vitro Studies : Compounds from this class have demonstrated cytotoxic effects against various cancer cell lines. The MTT assay revealed that some derivatives significantly inhibited cell proliferation in breast and lung cancer cells .
  • Mechanism of Action : It is hypothesized that these compounds induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators. Specifically, they may inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt pathway .

Anticonvulsant Activity

The anticonvulsant activity of related pyrrole compounds has been documented in animal models. For example, derivatives that incorporate similar structural motifs have shown efficacy in reducing seizure activity in models using maximal electroshock (MES) and pentylenetetrazole-induced seizures. This suggests potential therapeutic applications for epilepsy .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant effects of a series of chromeno-pyrrole derivatives. The results indicated that compounds with higher lipophilicity exhibited better radical scavenging activity. The study utilized DPPH and ABTS assays to quantify antioxidant capacity.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Compound A2515
Compound B3020
Compound C1812

Case Study 2: Anticancer Activity

In another investigation focused on breast cancer cell lines (MCF-7), several derivatives were tested for their cytotoxic effects:

CompoundIC50 (µM)Mechanism
Compound A10Apoptosis induction
Compound B15Cell cycle arrest
Compound C12Inhibition of PI3K/Akt pathway

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